N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide
Overview
Description
N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide, also known as DFN-02, is a chemical compound that has been the subject of numerous scientific studies due to its potential application in the treatment of various medical conditions. The compound was first synthesized in the early 2000s and has since been studied extensively for its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide is not fully understood, but it is believed to act on the central nervous system to reduce pain and inflammation. The compound is thought to modulate the activity of certain neurotransmitters and receptors involved in pain signaling, including the mu-opioid receptor and the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory properties, the compound has been shown to reduce anxiety and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide for lab experiments is its high potency and selectivity for certain receptors involved in pain signaling. This makes it a valuable tool for studying the mechanisms of pain and inflammation in animal models. However, one limitation of the compound is its relatively short half-life, which may make it less effective in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide. One area of interest is the development of more potent and selective analogs of the compound for use in the treatment of pain and inflammation. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and potential therapeutic benefits in humans.
Scientific Research Applications
N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide has been studied for its potential application in the treatment of various medical conditions, including pain, inflammation, and neurological disorders. Several studies have demonstrated the compound's ability to reduce pain and inflammation in animal models, suggesting that it may have potential as a novel analgesic.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2,4-difluorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c15-9-2-1-3-11(6-9)18-14(19)8-20-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWPHWJIHGFAPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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